Songoramine
Overview
Description
Songoramine is a diterpenoid alkaloid that was first isolated from the roots of Aconitum szechenyianum Gay . It belongs to the napelline skeletal class of diterpenoid alkaloids and has the molecular formula C22H29NO3 . This compound is known for its complex molecular structure, which includes multiple six-membered and five-membered rings . This compound has been studied for its potential medicinal properties, particularly in traditional Chinese medicine for the treatment of pain, inflammation, and certain neuronal disorders .
Mechanism of Action
Target of Action
Songoramine, a napelline skeletal diterpenoid alkaloid , primarily targets the hERG K+ channel and MAPK14 . The hERG K+ channel plays a crucial role in cardiac repolarization, and its inhibition can lead to cardiac arrhythmias. MAPK14, also known as p38 alpha, is involved in cellular responses to stress and inflammation.
Mode of Action
This compound interacts with its targets through hydrogen bonding . In the case of MAPK14, the binding energy between this compound and MAPK14 is -7.83 kcal/mol, indicating a strong binding affinity . This interaction can lead to changes in the activity of these targets, potentially influencing cellular processes.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Songoramine are not yet fully understood. It is known that this compound interacts with various biomolecules. For instance, it has been found to have high binding to mitogen-activated protein kinase p38 alpha (MAPK14) and matrix metallopeptidase (MMP)9 . These interactions suggest that this compound could play a role in various biochemical reactions.
Cellular Effects
It has been suggested that this compound could influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade over time .
Dosage Effects in Animal Models
It is known that the compound is non-toxic and does not cause adverse effects at high doses .
Metabolic Pathways
It is known that the compound interacts with various enzymes and cofactors .
Transport and Distribution
It is known that the compound is transported and distributed within cells and tissues .
Subcellular Localization
It is known that the compound is localized in specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of songoramine typically involves the extraction from natural sources, specifically the roots of Aconitum szechenyianum Gay . The process begins with the collection and drying of the roots, followed by wetting with ammonium hydroxide solution. The wetted roots are then refluxed with chloroform to extract the alkaloids . The chloroform-soluble portion is acidified with hydrochloric acid to isolate this compound .
Industrial Production Methods: the extraction process can be scaled up by increasing the quantities of reagents and solvents used in the laboratory preparation method .
Chemical Reactions Analysis
Types of Reactions: Songoramine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a platinum catalyst.
Substitution: Substitution reactions involving this compound often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Comparison with Similar Compounds
- Aconitine
- Songorine
- 15-acetylsongorine
Songoramine’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
11-ethyl-19-hydroxy-5-methyl-18-methylidene-9-oxa-11-azaheptacyclo[15.2.1.01,14.02,12.04,13.05,10.08,13]icosan-16-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-4-23-17-12-7-14-20(3)6-5-16(26-19(20)23)22(14,17)15-8-13(24)11-9-21(12,15)18(25)10(11)2/h11-12,14-19,25H,2,4-9H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSPOBAEOOLGAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2C3CC4C2(C5CCC4(C1O5)C)C6C37CC(C(=C)C7O)C(=O)C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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